6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then functionalized with the appropriate substituents.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the dichlorobenzyl group.
N-(2,4-Dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the chlorine atom on the pyrimidine ring.
Uniqueness
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to the presence of both the dichlorobenzyl and piperazine moieties, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C15H16Cl3N5 |
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Molecular Weight |
372.7 g/mol |
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]-2-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22) |
InChI Key |
WDFIEXFTYHJPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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